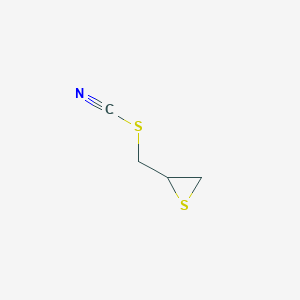
(Thiiran-2-yl)methyl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Thiiran-2-yl)methyl thiocyanate is an organic compound that features a thiirane ring attached to a methyl thiocyanate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Thiiran-2-yl)methyl thiocyanate typically involves the reaction of thiirane with methyl thiocyanate under controlled conditions. One common method includes the use of a base such as potassium carbonate to facilitate the reaction. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (Thiiran-2-yl)methyl thiocyanate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to a thiol group.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiocyanates depending on the nucleophile used.
Applications De Recherche Scientifique
(Thiiran-2-yl)methyl thiocyanate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (Thiiran-2-yl)methyl thiocyanate involves its ability to interact with various molecular targets. The thiirane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with proteins, enzymes, and other biomolecules, potentially altering their function and activity.
Comparaison Avec Des Composés Similaires
Thiazole: A heterocyclic compound containing both sulfur and nitrogen, thiazole has diverse biological activities.
Thiophene: Another sulfur-containing heterocycle, thiophene is widely used in organic electronics and pharmaceuticals.
Uniqueness: (Thiiran-2-yl)methyl thiocyanate is unique due to the presence of both a thiirane ring and a thiocyanate group. This combination imparts distinct reactivity and potential for diverse applications in various fields.
Propriétés
Numéro CAS |
59288-34-5 |
|---|---|
Formule moléculaire |
C4H5NS2 |
Poids moléculaire |
131.2 g/mol |
Nom IUPAC |
thiiran-2-ylmethyl thiocyanate |
InChI |
InChI=1S/C4H5NS2/c5-3-6-1-4-2-7-4/h4H,1-2H2 |
Clé InChI |
QOUXGXGPFMNVTK-UHFFFAOYSA-N |
SMILES canonique |
C1C(S1)CSC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Diethyl-N-[(4-hydroxyphenyl)methyl]ethanaminium iodide](/img/structure/B14601166.png)
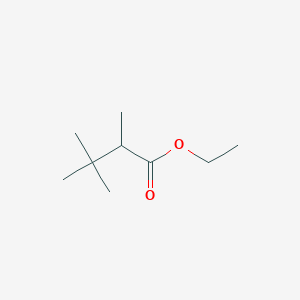
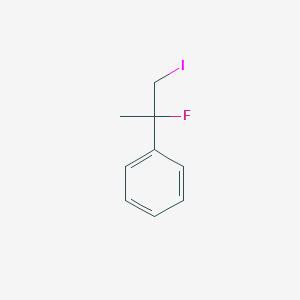
![1-Methoxybicyclo[2.2.1]heptan-2-one](/img/structure/B14601191.png)
![Ethyl chloro(2-{2-[(prop-2-yn-1-yl)sulfanyl]phenyl}hydrazinylidene)acetate](/img/structure/B14601198.png)
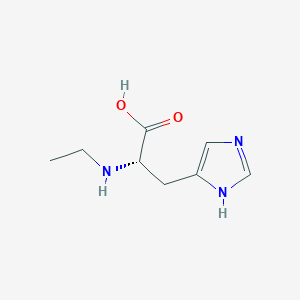
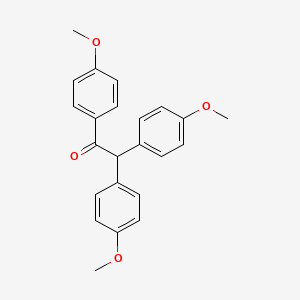
![1,4-Dithiaspiro[4.4]nonane 1-oxide](/img/structure/B14601226.png)
![5-Nitro-2-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzoic acid](/img/structure/B14601233.png)
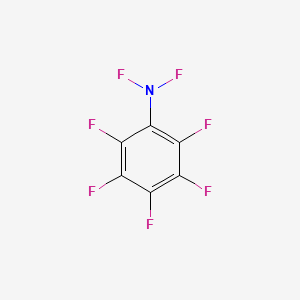
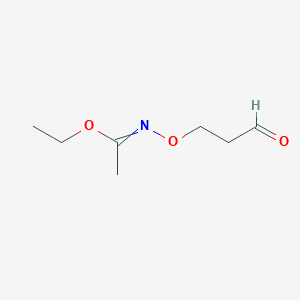
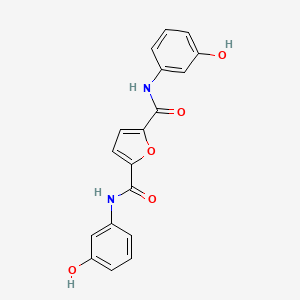
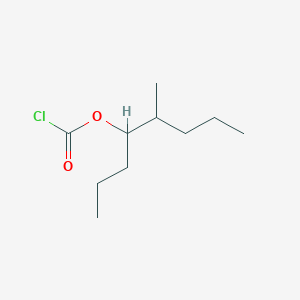
![1,1'-[1,4-Phenylenebis(methylene)]bis(2-ethylaziridine)](/img/structure/B14601267.png)
